molecular formula C16H15ClN2O2 B12370460 4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol;hydrochloride

4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol;hydrochloride

Cat. No.: B12370460
M. Wt: 302.75 g/mol
InChI Key: GRLICEOJIPVEEY-UHFFFAOYSA-N
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Description

4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol;hydrochloride is a chemical compound with the molecular formula C16H14N2O2. It is known for its unique structure, which includes a quinoxaline ring substituted with dimethyl groups and a benzene ring with two hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol typically involves the following steps:

    Formation of Quinoxaline Ring: The quinoxaline ring is synthesized by condensing an o-phenylenediamine derivative with a diketone, such as 2,3-butanedione, under acidic conditions.

    Substitution with Dimethyl Groups: The quinoxaline ring is then substituted with dimethyl groups at the 6 and 7 positions using methylating agents like methyl iodide in the presence of a base.

    Coupling with Benzene Ring: The dimethylquinoxaline is coupled with a benzene ring containing hydroxyl groups through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives using reducing agents like sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.

    Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines), solvent conditions.

Major Products

Scientific Research Applications

4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol is unique due to its combination of a quinoxaline ring with dimethyl substitutions and a benzene ring with hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C16H14N2O2.ClH/c1-9-5-12-13(6-10(9)2)18-14(8-17-12)11-3-4-15(19)16(20)7-11;/h3-8,19-20H,1-2H3;1H

InChI Key

GRLICEOJIPVEEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1C)C3=CC(=C(C=C3)O)O.Cl

Origin of Product

United States

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